molecular formula C22H27N3O6S B4178194 ethyl 4-[(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetyl]-1-piperazinecarboxylate

ethyl 4-[(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetyl]-1-piperazinecarboxylate

Cat. No. B4178194
M. Wt: 461.5 g/mol
InChI Key: JJSSABGYZHUDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “ethyl 4-[(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetyl]-1-piperazinecarboxylate” is a chemical compound with the linear formula C16H17NO4S . It has a molecular weight of 319.382 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Pharmaceutical Synthesis

This compound serves as a precursor in the synthesis of various pharmaceutical drugs. The sulfonyl and piperazine components are common in many therapeutic agents. For instance, piperazine derivatives are known for their antihistaminic properties, as seen in drugs like clemizole . The sulfonyl group is a feature in certain anti-inflammatory and antibacterial medications, indicating the potential use of this compound in developing new treatments with these activities.

Antimicrobial Research

The presence of the 3-methylphenyl moiety suggests potential antimicrobial properties. Research into similar structures has shown effectiveness against a range of microbial pathogens. This compound could be a candidate for the development of new antimicrobial agents, particularly in the fight against antibiotic-resistant strains .

Cancer Therapeutics

Compounds with a sulfonyl group, such as this one, are often explored for their antitumor activities. They can serve as synthetic intermediates in the creation of chemotherapeutic agents. The structural complexity of this compound provides multiple points of modification, which is crucial in designing drugs with specific actions against cancer cells .

Enzyme Inhibition Studies

The piperazine ring is a common scaffold in enzyme inhibitors. This compound could be utilized in the design of enzyme inhibitors that have applications in treating diseases like Alzheimer’s, where enzyme malfunction plays a role. The specificity of the enzyme-targeting action can be fine-tuned by modifying the sulfonyl and piperazine components .

Neurological Disorder Research

Derivatives of piperazine are known to interact with various neurotransmitter systems, which makes them valuable in neurological disorder research. This compound could be used to synthesize molecules that modulate neurotransmitter activity, potentially leading to new treatments for conditions such as depression, anxiety, and schizophrenia .

Material Science

The chemical structure of this compound suggests potential applications in material science, particularly in the synthesis of novel polymers or as a crosslinking agent to enhance the properties of existing materials. The sulfonyl group could impart thermal stability, while the piperazine might contribute to flexibility and durability .

Safety and Hazards

Sigma-Aldrich provides this compound to researchers as part of a collection of rare and unique chemicals, and the buyer assumes responsibility to confirm product identity and/or purity . Specific safety and hazard information is not available in the retrieved data.

properties

IUPAC Name

ethyl 4-[2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S/c1-3-30-22(27)25-13-11-24(12-14-25)21(26)16-31-19-7-9-20(10-8-19)32(28,29)23-18-6-4-5-17(2)15-18/h4-10,15,23H,3,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSSABGYZHUDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetyl]piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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